(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide
Description
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Properties
IUPAC Name |
N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-23-9-8-20-14-7-6-13(18-11(2)21)10-15(14)24-17(20)19-16(22)12-4-5-12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEDZZJOVGYMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery.
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B. This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling.
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy, suggesting that it has favorable pharmacokinetic properties.
Result of Action
The compound has displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM. It also exhibited good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats. These results suggest that the compound can effectively enhance insulin and leptin signaling, leading to improved glucose homeostasis and energy balance.
Biological Activity
(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₉H₂₃N₃O₂S
- Molecular Weight : Approximately 365.47 g/mol
The structure features a benzo[d]thiazole moiety, an acetamido group, and an ethoxyethyl side chain, which are known to contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with various receptors, influencing cellular signaling processes.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential efficacy against bacterial and fungal pathogens.
Biological Activities
Research indicates that compounds with a benzo[d]thiazole core often exhibit a range of biological activities, including:
- Antimicrobial Effects : Studies have reported that derivatives of benzo[d]thiazole possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which are valuable in treating chronic inflammatory conditions.
Table 1: Summary of Biological Activities
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into their biological activities:
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of benzo[d]thiazole derivatives, including those similar to this compound. Results indicated significant inhibition against various bacterial strains, suggesting a promising therapeutic application in infectious diseases .
- Cytotoxicity Assays : Research involving cytotoxicity assays on cancer cell lines revealed that compounds with similar structures exhibited dose-dependent cytotoxic effects, highlighting their potential as anticancer agents .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the benzo[d]thiazole core.
- Introduction of the acetamido and ethoxyethyl groups through strategic reactions.
- Cyclopropanecarboxamide formation via cyclization reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
